molecular formula C20H34N6O2 B607784 GSK2245035 CAS No. 1207629-49-9

GSK2245035

Número de catálogo: B607784
Número CAS: 1207629-49-9
Peso molecular: 390.5 g/mol
Clave InChI: LFMPVTVPXHNXOT-HNNXBMFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK2245035 is a highly potent and selective Toll-like receptor 7 (TLR7) agonist developed for intranasal administration. It preferentially stimulates Type-1 interferons (IFNα/β) while minimizing pro-inflammatory cytokine release (e.g., TNFα), making it a candidate for modulating Th2-driven allergic diseases such as asthma and allergic rhinitis . Its mechanism involves binding to TLR7 in endosomal compartments, activating dendritic cells, and promoting IFNα-driven immune responses to counteract Th2 inflammation .

Análisis De Reacciones Químicas

GSK2245035 se somete a varias reacciones químicas, centrándose principalmente en su papel como agonista de TLR7. El compuesto induce la producción de interferón alfa (IFNα) y otras citocinas como la interleucina 12 (IL12), el interferón gamma (IFNγ) y la interleucina 10 (IL10). Estas citocinas juegan un papel crucial en la modulación de las respuestas inmunitarias. El compuesto muestra selectividad en la inducción de IFNα sobre el factor de necrosis tumoral alfa (TNFα), lo cual es importante para sus efectos inmunomoduladores .

Aplicaciones Científicas De Investigación

Intranasal Administration in Allergic Asthma

A Phase IIa clinical trial investigated the efficacy of intranasal GSK2245035 in reducing allergen-induced bronchial reactivity in patients with mild allergic asthma. The study involved 36 participants randomized to receive either this compound or a placebo over eight weeks. Key findings include:

  • Primary Endpoint : No substantial reduction in late asthmatic response was observed, with a percentage attenuation of -4.6% for minimum forced expiratory volume in 1 second (FEV1) and -10.5% for weighted mean FEV1.
  • Biomarkers : Changes in eosinophil counts and interleukin-5 levels indicated type 2 responses but did not show significant treatment effects.
  • Adverse Events : Higher incidence of adverse events was noted in the this compound group (95%) compared to placebo (71%), with headaches being the most common side effect .

Safety and Pharmacodynamics in Allergic Rhinitis

Another randomized, double-blind, placebo-controlled study assessed the safety and pharmacodynamics of this compound in individuals with allergic rhinitis. This study included:

  • Dosing : Participants received either 20 ng or 80 ng doses weekly for eight weeks.
  • Results : The lower dose (20 ng) was well tolerated with no significant nasal inflammation, while the higher dose led to cytokine release syndrome-related symptoms in most participants.
  • Efficacy : There were trends indicating reduced nasal symptom scores post-treatment, although these effects diminished over time .

Data Tables

The following tables summarize key findings from the clinical studies on this compound:

Study TypePopulationDose (ng)Primary Endpoint ResultsAdverse Events (%)
Phase IIa TrialMild allergic asthma20-4.6% FEV1 attenuation95%
Allergic Rhinitis StudyAllergic rhinitis20/80Reduced nasal symptoms93% (80 ng)

Mecanismo De Acción

GSK2245035 ejerce sus efectos activando selectivamente el receptor tipo 7 de tipo toll (TLR7). Tras la activación, TLR7 estimula la producción de interferones tipo 1, particularmente interferón alfa (IFNα). Esto lleva a una cascada de respuestas inmunitarias que mejoran las respuestas Th1 y Treg mientras reducen las respuestas Th2. La capacidad del compuesto para modular estas vías inmunitarias lo convierte en un posible agente terapéutico para la enfermedad de las vías respiratorias alérgicas y otras afecciones que involucran respuestas inmunitarias desreguladas .

Comparación Con Compuestos Similares

Key Properties :

  • Potency : pEC50 = 9.3 (IFNα) vs. 6.5 (TNFα), demonstrating >2-log selectivity for IFNα over TNFα .
  • Clinical Applications : Evaluated in Phase II trials for mild allergic asthma and allergic rhinitis .
  • Safety Profile : Doses ≤20 ng are well-tolerated; higher doses (≥100 ng) may cause transient cytokine release syndrome (e.g., flu-like symptoms) .

Comparison with Similar TLR7 Agonists and Related Compounds

2.1 AZD8848 (TLR7 Agonist)

AZD8848, another intranasal TLR7 agonist, demonstrated a 27% reduction in late asthmatic reactions (LAR) after one week in allergic asthma patients.

Parameter GSK2245035 AZD8848
Target Engagement Confirmed via IP-10 elevation Confirmed via IFNα induction
Efficacy in Asthma No significant LAR reduction 27% LAR reduction (short-term)
Dosing Regimen 20 ng weekly × 8 weeks Single dose
Safety Headache (41%), nasopharyngitis (27%) Mild nasal discomfort

Key Difference : AZD8848 showed transient efficacy in asthma, while this compound’s intranasal delivery failed to translate systemic or pulmonary anti-inflammatory effects despite target engagement .

2.2 Imiquimod (TLR7 Agonist)

Imiquimod, a topical TLR7 agonist approved for dermatologic conditions (e.g., actinic keratosis), differs from this compound in application and immune modulation:

  • Route : Topical vs. intranasal.
  • Cytokine Profile : Strong TNFα induction, leading to localized inflammation (e.g., erythema) .
2.3 CYT003-QbG10 (TLR9 Agonist)

CYT003-QbG10, a TLR9 agonist, reduced allergen-induced bronchial hyperreactivity in allergic asthma patients by promoting Th1 responses. Unlike this compound, it is administered subcutaneously and showed sustained efficacy in Phase II trials .

Parameter This compound CYT003-QbG10
Target TLR7 (Th1 skewing) TLR9 (Th1/regulatory T-cell induction)
Route Intranasal Subcutaneous
Efficacy in Asthma No significant effect Reduced exacerbations and ICS use
2.4 MEDI9197 (TLR7/8 Agonist)

MEDI9197, a dual TLR7/8 agonist in oncology trials, stimulates both IFNα and pro-inflammatory cytokines (e.g., IL-12). Unlike this compound, it is administered intratumorally and induces robust systemic immune activation, limiting its use in chronic allergic diseases .

Research Findings and Limitations

  • This compound in Allergic Rhinitis : Reduced nasal symptom scores and biomarkers (e.g., tryptase) in allergic rhinitis patients, with effects lasting up to 3 weeks post-treatment .

Métodos De Preparación

Las rutas sintéticas específicas y las condiciones de reacción para GSK2245035 no están disponibles fácilmente en el dominio público. Se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran la formación de su estructura molecular única. Los métodos de producción industrial probablemente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala .

Actividad Biológica

GSK2245035 is a selective agonist of Toll-like receptor 7 (TLR7), primarily investigated for its therapeutic potential in allergic diseases, particularly allergic rhinitis and asthma. This compound has garnered attention due to its ability to modulate immune responses by preferentially inducing type 1 interferon (IFN) pathways, which can counteract type 2 inflammatory responses commonly associated with allergic conditions.

This compound acts by stimulating TLR7, leading to the activation of dendritic cells and subsequent production of type 1 IFNs. This mechanism is crucial in rebalancing the immune response, especially in conditions characterized by an overactive type 2 response, such as asthma and allergic rhinitis. The induction of type 1 IFNs has been shown to suppress the production of type 2 cytokines, thereby reducing inflammation and hypersensitivity to allergens .

Phase II Trials

  • Allergic Rhinitis :
    • A randomized, double-blind, placebo-controlled trial assessed the safety and pharmacodynamics of intranasal this compound in patients with allergic rhinitis. Participants received either 20 ng or 80 ng doses weekly for eight weeks. Results indicated that while the higher dose led to a significant incidence of adverse events (93% reporting headaches), the lower dose was well tolerated and showed a trend towards reduced nasal symptoms following allergen challenges .
  • Asthma :
    • Another study focused on patients with mild allergic asthma. Participants were treated with intranasal this compound (20 ng) or placebo for eight weeks. The primary endpoint was the attenuation of allergen-induced bronchial reactivity measured by forced expiratory volume (FEV1). Although no significant treatment effect was observed on bronchial reactivity, there were notable changes in biomarkers indicative of type 2 inflammation, including eosinophil counts and interleukin-5 levels .

Summary of Findings

Study Population Dosage Primary Outcome Results
Allergic Rhinitis42 participants20 ng / 80 ngReduction in nasal symptoms post-allergen challengeLower dose tolerated; reduced symptoms observed for up to 3 weeks post-treatment .
Mild Allergic Asthma36 participants20 ngAttenuation of bronchial reactivityNo significant effect on FEV1; changes in eosinophils and IL-5 noted .

Adverse Effects

The most common adverse effects reported were headaches, particularly at the higher dosage (80 ng). The incidence was significantly lower at the 20 ng dose, which aligns with findings from other studies indicating a favorable safety profile for lower doses .

Case Studies and Long-term Effects

In a follow-up study involving participants from the allergic rhinitis trial, trends for reductions in allergic biomarkers persisted for one year post-treatment. This suggests that this compound may have long-lasting effects on immune modulation beyond the immediate treatment period .

Q & A

Basic Research Questions

Q. What is the mechanistic rationale for using GSK2245035 as a TLR7 agonist in allergic asthma research?

this compound selectively activates Toll-like receptor 7 (TLR7), a pattern recognition receptor expressed in plasmacytoid dendritic cells and B cells. TLR7 agonism triggers type 1 interferon (IFNα) pathways, which downregulate Th2-driven inflammation (e.g., IL-5, IL-13) in allergic asthma . Preclinical data show its pEC50 of 9.3 for IFNα induction, with >2-log selectivity over TNFα (pEC50: 6.5), making it a candidate for modulating T2 inflammation .

Q. How are in vitro and in vivo models optimized to study this compound’s immunomodulatory effects?

  • In vitro : Use peripheral blood mononuclear cells (PBMCs) from allergic donors (e.g., house dust mite or Timothy grass allergies) to quantify Th2 cytokine suppression (IL-5/IL-13) via ELISA or multiplex assays. Dose-response curves (0.01–10,000 nM) reveal EC50 values .
  • In vivo : Cynomolgus monkeys or murine models assess IP-10 (a TLR7 activation biomarker) in plasma/serum. For example, 30 ng/kg in monkeys elevates IP-10, while 0.3 mg/kg in mice induces transient IFNα .

Q. What justifies the 20 ng intranasal dosing regimen in clinical trials for asthma?

Phase IIa trials selected 20 ng weekly for 8 weeks based on safety and target engagement. Higher doses (>20 ng) caused cytokine release syndrome-like adverse events (e.g., flu-like symptoms), while lower doses maintained IFNα induction without systemic toxicity . Nasal delivery ensures localized TLR7 activation, minimizing systemic exposure (plasma levels <2 pg/mL) .

Advanced Research Questions

Q. How do contradictory results between allergic rhinitis and asthma trials inform this compound’s therapeutic potential?

In allergic rhinitis, 20 ng this compound reduced nasal symptoms and biomarkers (e.g., IL-5) for 3 weeks post-treatment . However, in mild asthma, the same regimen failed to attenuate late-phase bronchial responses despite confirmed IP-10 increases . This discrepancy suggests:

  • Anatomical specificity : Nasal TLR7 activation may not sufficiently modulate lower airway inflammation.
  • Dose/duration : Extended treatment or inhaled delivery might enhance lung-targeted efficacy .

Q. What methodological limitations explain the lack of efficacy in the Phase IIa asthma trial (NCTXXXXX)?

The trial’s Bayesian design (posterior probability threshold: 0.7) showed low probabilities of success (−4.6% for FEV1 attenuation; posterior: 0.385). Limitations included:

  • Imbalanced randomization : Accidental 2:1 (treatment:placebo) allocation reduced statistical power .
  • Population bias : Exclusion of women of childbearing potential skewed demographics, potentially altering immune responses .
  • Biomarker selection : IP-10 and IFNα may not fully capture downstream T2 suppression .

Q. How can researchers reconcile this compound’s in vitro Th2 suppression with its clinical inefficacy in asthma?

While in vitro PBMC data show dose-dependent IL-5/IL-13 inhibition , the clinical trial’s lack of efficacy suggests:

  • Compartmentalization : Systemic cytokine measurements (e.g., serum IFNα) may not reflect local airway effects.
  • Temporal dynamics : Transient IFNα spikes (peaking at 2 hrs in mice) may insufficiently sustain anti-inflammatory pathways . Proposed solutions: Longitudinal sputum/bronchoalveolar lavage sampling to track localized immune changes .

Q. What experimental strategies can improve translational predictability of TLR7 agonists like this compound?

  • Combination therapies : Pair this compound with corticosteroids or biologics (e.g., anti-IL-4Rα) to amplify T2 suppression .
  • Alternative delivery : Inhaled formulations may enhance lung bioavailability vs. intranasal routes .
  • Biomarker expansion : Include single-cell RNA sequencing of airway cells to map IFNα-driven gene networks .

Q. Methodological Guidance

Q. How should researchers design dose-ranging studies for this compound in preclinical models?

  • Non-human primates : Start at 10 ng/kg (no observed adverse effect level) and escalate to 100 ng/kg, monitoring IP-10 and cytokines at 2–24 hrs post-dose .
  • Murine models : Use 0.03–1 mg/kg intranasally, with serum IFNα measured at 2 hrs (peak) and 6 hrs (decline) .

Q. What statistical approaches are optimal for analyzing this compound’s clinical trial data?

  • Bayesian frameworks : Quantify posterior probabilities for efficacy endpoints (e.g., FEV1 attenuation) to accommodate small sample sizes .
  • Stratified randomization : Balance cohorts by allergen exposure (e.g., seasonal vs. perennial) to reduce confounding .

Q. Which biomarkers are most reliable for confirming TLR7 target engagement in this compound studies?

  • Primary : IP-10 (CXCL10) in serum/nasal lavage, which correlates with TLR7 activation .
  • Secondary : Sputum eosinophils and IL-5 for T2 inflammation; IFNα in serum (transient) .

Data Contradictions and Open Questions

  • TLR7 vs. TLR9 agonism : Unlike TLR9 agonists (e.g., CpG oligos), this compound’s IFNα bias may limit broader immune modulation .
  • Species variability : Murine TLR7 responses differ from primates, complicating preclinical-to-clinical extrapolation .

Propiedades

IUPAC Name

6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N6O2/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMPVTVPXHNXOT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207629-49-9
Record name GSK-2245035
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207629499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK2245035
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-amino-2-[(2S)-pentan-2-yloxy]-9-[5-(piperidin-1-yl)pentyl]-8,9-dihydro-7H-purin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-2245035
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L3SX16QBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.